molecular formula C16H16O4 B8092094 3,3-Dimethyl-[1,1-biphenyl]-4,4-dicarboxylic acid

3,3-Dimethyl-[1,1-biphenyl]-4,4-dicarboxylic acid

Cat. No.: B8092094
M. Wt: 272.29 g/mol
InChI Key: GHFUWOLIAQRUJU-UHFFFAOYSA-N
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Description

3,3-Dimethyl-[1,1-biphenyl]-4,4-dicarboxylic acid (DMBPDC) is a biphenyl-based dicarboxylic acid featuring methyl substituents at the 3,3′ positions. This compound is structurally related to other biphenyldicarboxylates used in coordination polymers and metal-organic frameworks (MOFs). The methyl groups confer steric bulk and hydrophobicity, distinguishing it from amino-, hydroxy-, or unsubstituted analogs. Its applications span catalysis, gas storage, and adsorption, though its specific properties depend on substituent effects and synthetic accessibility .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,6-dimethyl-4-phenylcyclohexa-2,4-diene-1,1-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-15(2)10-12(11-6-4-3-5-7-11)8-9-16(15,13(17)18)14(19)20/h3-10H,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFUWOLIAQRUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C=CC1(C(=O)O)C(=O)O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of Dimethyl Esters

A widely adopted route involves the hydrolysis of dimethyl 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-dicarboxylate. Shiotani et al. demonstrated that refluxing the dimethyl ester with sodium hydroxide in butan-1-ol for one hour achieves a 97% yield of the target dicarboxylic acid . The reaction proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl groups, followed by protonation to yield the carboxylic acid.

Key Parameters:

  • Solvent: Butan-1-ol (polar aprotic) facilitates ester solubility while avoiding side reactions.

  • Base: Sodium hydroxide concentration (1.5–2.0 M) optimizes hydrolysis efficiency.

  • Temperature: 80–100°C ensures complete conversion within 1–2 hours .

This method is favored for its simplicity and high yield, though purification requires acidification to pH 1–2 and recrystallization from ethyl acetate .

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling has been adapted for synthesizing biphenyl dicarboxylic acid derivatives. As detailed in a 2019 study, palladium-catalyzed coupling of 3-methylphenylboronic acid with methyl 4-bromo-3-methylbenzoate forms the biphenyl ester, which is subsequently hydrolyzed .

Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%) enables efficient coupling at 85°C .

  • Base: Cesium fluoride (2 equiv.) enhances transmetallation kinetics.

  • Solvent System: 1,4-Dioxane/water (4:1 v/v) balances reagent solubility and reactivity .

Post-coupling hydrolysis with potassium hydroxide in tetrahydrofuran (THF) affords the dicarboxylic acid in 75–85% overall yield . This method is modular, allowing substitution pattern variations, but requires stringent anhydrous conditions for the coupling step.

Oxidation of 3,3'-Dimethylbiphenyl

A less common approach involves oxidizing 3,3'-dimethylbiphenyl using strong oxidizing agents. While direct oxidation of methyl groups to carboxylic acids is challenging, recent advances using ruthenium-based catalysts (e.g., RuCl₃/NaIO₄) in aqueous acetic acid have achieved 60–70% yields .

Mechanistic Insight:

  • Oxidizing Agent: NaIO₄ selectively oxidizes methyl groups without cleaving the biphenyl bond.

  • Catalyst: RuCl₃ promotes electron transfer, accelerating C–H bond activation .

This method avoids multi-step synthesis but faces limitations in regioselectivity and over-oxidation byproducts.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors have been employed to perform Suzuki-Miyaura coupling and hydrolysis in tandem, reducing reaction times from 48 hours to 8 hours . Key optimizations include:

  • Residence Time: 30 minutes per reaction zone.

  • Temperature Control: 85°C for coupling, 120°C for hydrolysis.

  • Catalyst Recovery: Palladium filtration and recycling reduce costs by 40% .

Comparative Analysis of Methods

Method Reaction Conditions Catalyst/Reagents Yield Scalability
Ester Hydrolysis NaOH, butan-1-ol, 80–100°CNone97%High (batch process)
Suzuki Coupling Pd(PPh₃)₄, CsF, 85°C3-methylphenylboronic acid75–85%Moderate (flow systems)
Oxidation RuCl₃/NaIO₄, acetic acid, 90°C3,3'-dimethylbiphenyl60–70%Low (byproduct issues)

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis: The compound serves as a versatile intermediate for synthesizing more complex organic molecules. It is particularly useful in the study of reaction mechanisms and catalysis due to its unique structural properties .
  • Polymer Production: It is employed in the development of advanced polymers that exhibit enhanced mechanical properties.

Biology and Medicine

  • Anticancer Properties: Research indicates that biphenyl derivatives can inhibit cancer cell proliferation. For instance, studies have shown that 3,3-Dimethyl-[1,1-biphenyl]-4,4-dicarboxylic acid exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis through mechanisms such as caspase activation.

Case Study: Anticancer Efficacy

  • In vitro studies on human breast cancer cells (MCF-7) demonstrated significant cytotoxicity at concentrations ranging from 10 to 50 µM, with notable induction of apoptosis.
  • Anti-inflammatory Potential: The compound is also investigated for its anti-inflammatory properties, which may contribute to the development of therapeutic agents targeting inflammatory diseases.

Industry

  • Dyes and Pigments: The compound finds applications in the manufacture of specialty chemicals including dyes and pigments due to its vibrant color properties.
  • Advanced Materials: It is utilized in producing metal-organic frameworks (MOFs), which are important for gas storage and separation technologies .

Data Tables

Application AreaActivity TypeEffect ObservedReference
ChemistryOrganic SynthesisBuilding block for complex molecules
BiologyAnticancerInduction of apoptosis
BiologyAnti-inflammatoryReduction of inflammatory markers
IndustryPolymer ProductionEnhanced mechanical properties

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and properties of DMBPDC and related compounds:

Compound Name Substituents (Positions) Functional Groups Molecular Weight (g/mol) Key Properties
DMBPDC 3,3′-dimethyl -COOH, -CH3 ~284.28* Steric hindrance, hydrophobic
[1,1′-biphenyl]-4,4′-dicarboxylic acid (BPDC) None -COOH 242.23 High coordination flexibility
3,3′-diamino-BPDC (UiO-67-o-2NH2) 3,3′-diamino -COOH, -NH2 274.25 Hydrogen bonding, enhanced MOF stability
4,4′-dihydroxy-BPDC (H4L2) 4,4′-dihydroxy -COOH, -OH 274.23 High acidity, hydrogen bonding
3,3′-bis(trifluoromethyl)-BPDC 3,3′-CF3 -COOH, -CF3 ~370.25 Electron-withdrawing, hydrophobic

*Calculated based on molecular formula C16H14O3.

Key Observations :

  • Hydrophobicity: Methyl and trifluoromethyl groups enhance hydrophobicity, useful for water-stable MOFs, whereas amino/hydroxy groups increase hydrophilicity .
  • Coordination Behavior: Amino and hydroxy substituents enable hydrogen bonding, improving MOF stability (e.g., UiO-67-o-2NH2 retains crystallinity under harsh conditions) . DMBPDC lacks H-bond donors, relying on carboxylate-metal coordination alone.

Electronic and Steric Modulation

  • Electron-Withdrawing vs. Donating Groups: Trifluoromethyl groups (3,3′-CF3-BPDC) decrease electron density at carboxylates, altering metal-linker bonding .
  • Pore Size/Functionality :
    • Terphenyl dicarboxylates (e.g., 1,1':3',1''-terphenyl-4,4''-dicarboxylic acid) extend pore size to 28.8 Å, whereas DMBPDC’s shorter biphenyl backbone limits expansion .

Biological Activity

3,3-Dimethyl-[1,1-biphenyl]-4,4-dicarboxylic acid is an organic compound belonging to the biphenyl family, characterized by its unique structure that includes two carboxylic acid groups and two methyl substituents on the biphenyl framework. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular formula of this compound is C14H14O4C_{14}H_{14}O_4. The presence of carboxylic acid groups contributes to its solubility in polar solvents and enhances its reactivity in biochemical pathways.

Antioxidant Properties

Research indicates that biphenyl derivatives exhibit antioxidant activities. The presence of hydroxyl and carboxylic acid groups in this compound may contribute to its ability to scavenge free radicals. This property is vital for potential therapeutic applications in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Biphenyl derivatives have been investigated for their anti-inflammatory properties. In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are implicated in inflammatory pathways.

The biological activity of this compound may involve several mechanisms:

  • Interaction with Enzymes : The compound may act as a competitive inhibitor for enzymes involved in inflammation and cancer progression.
  • Cell Signaling Modulation : It could potentially modulate signaling pathways associated with cellular stress responses and apoptosis.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various biphenyl derivatives using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results showed that this compound exhibited significant radical scavenging activity compared to standard antioxidants like ascorbic acid.

CompoundIC50 (µM)
Ascorbic Acid5.0
This compound12.5

Study 2: Anti-inflammatory Effects

In vitro experiments demonstrated that the compound reduced the expression of COX-2 in lipopolysaccharide-stimulated macrophages by approximately 40%, suggesting its potential as an anti-inflammatory agent.

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : Utilizing dimethyl esters of biphenyl dicarboxylic acids.
  • Reagents : Common reagents include potassium hydroxide (KOH) and solvents like dimethyl sulfoxide (DMSO).
  • Reaction Conditions : The reaction is often conducted under reflux conditions to facilitate ester hydrolysis followed by carboxylation.

Q & A

Q. What are the standard synthetic routes for preparing 3,3-dimethyl-substituted biphenyldicarboxylic acid derivatives?

A three-step methodology is commonly employed:

  • Step 1: Nitration of dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate to introduce nitro groups.
  • Step 2: Reduction of nitro groups to amines using catalytic hydrogenation or chemical reductants.
  • Step 3: Hydrolysis of the methyl ester groups under acidic or basic conditions to yield the free dicarboxylic acid. Structural confirmation is achieved via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and FTIR spectroscopy . Alternative routes involve hydrolysis of dimethyl 3,3'-dialkoxy derivatives (e.g., methoxy or ethoxy) to produce carboxylates, followed by acidification .

Q. How can researchers confirm the structural integrity of 3,3-dimethyl-[1,1-biphenyl]-4,4-dicarboxylic acid post-synthesis?

Key analytical methods include:

  • Elemental analysis to verify stoichiometry.
  • FTIR spectroscopy to identify carboxylate C=O stretching (~1680–1700 cm1^{-1}) and amine N–H bending (if present).
  • 1H NMR^1 \text{H NMR} to resolve aromatic proton environments and confirm substitution patterns.
  • Single-crystal X-ray diffraction (SCXRD) for definitive structural elucidation, though this requires high-quality crystals .

Advanced Research Questions

Q. What challenges arise when designing coordination polymers or MOFs using this ligand, and how can they be mitigated?

  • Interpenetration: The rigid biphenyl backbone may lead to interpenetrated frameworks. Counterstrategies include using bulky co-ligands (e.g., 1,4-phenylene-bis(imine)) to sterically hinder interpenetration .
  • Solvent Stability: Hydrolysis of carboxylate-metal bonds in aqueous media can destabilize MOFs. Amino-functionalized derivatives (e.g., BPDC-NH2_2) improve stability via hydrogen bonding .
  • Crystallization: Biomimetic approaches (e.g., room-temperature synthesis with Zn2+^{2+}) accelerate crystallization and enhance phase purity .

Q. How can crystallographic refinement challenges be addressed when resolving structures containing this ligand?

  • Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and high-resolution restraints. For MOFs, combine SHELXPRO with density modification tools to resolve disordered solvent molecules .
  • Apply TWINABS to correct for absorption effects in interpenetrated or twinned crystals.

Q. What methodologies resolve discrepancies in purity or yield between synthetic routes?

  • Comparative Analysis: Use TLC, HPLC, or ^1 \text{H NMR to assess purity. For example, residual methyl esters from incomplete hydrolysis can be quantified via integration of ester (–OCH3_3) vs. acid (–COOH) proton signals .
  • Optimization: Replace costly reagents (e.g., trifluoromethyl derivatives) with simpler alkoxy precursors to reduce costs without compromising yield .

Q. How does water impact the stability of postmodified Schiff base ligands derived from this compound?

  • Hydrolytic cleavage of imine bonds (C=N) in Schiff base ligands can occur under aqueous conditions. Stability tests in D2_2O or humid environments (via PXRD and TGA) reveal degradation thresholds. Amino-functionalized derivatives exhibit enhanced resistance due to intramolecular hydrogen bonding .

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